3-Cyano-2-methylpyridine

Physical Property Process Chemistry Weighing Accuracy

3-Cyano-2-methylpyridine (also known as 2-methylnicotinonitrile) is a heterocyclic nitrile with the molecular formula C₇H₆N₂. Functionally, it serves as a versatile precursor to nicotinamide derivatives, kinase inhibitor scaffolds, and metal-complexing ligands.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 1721-23-9
Cat. No. B167422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-2-methylpyridine
CAS1721-23-9
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C#N
InChIInChI=1S/C7H6N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,1H3
InChIKeyUBKKNWJGYLSDSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-2-methylpyridine (1721-23-9): A Solid-State Nitrile Intermediate for Controlled Synthetic and Pharmacological Programs


3-Cyano-2-methylpyridine (also known as 2-methylnicotinonitrile) is a heterocyclic nitrile with the molecular formula C₇H₆N₂ [1]. Functionally, it serves as a versatile precursor to nicotinamide derivatives, kinase inhibitor scaffolds, and metal-complexing ligands [2]. The compound is characterized by the simultaneous presence of a ring-activating methyl group at the 2-position and an electron-withdrawing cyano group at the 3-position, a substitution pattern that directly governs its physical state, acidity, and reactivity in comparison to its simpler cyanopyridine positional isomers.

3-Cyano-2-methylpyridine (1721-23-9): Why Simple Cyanopyridine Isomers Cannot Be Interchanged


The class of monocyanopyridines (2-, 3-, and 4-cyanopyridine) and their methyl-substituted variants are not functionally equivalent. The position of the cyano group and the presence of the methyl substituent create measurable disparities in physical form, basicity, and steric environment that prevent their interchange in sensitive applications. For instance, the parent 3-cyanopyridine is a low-melting solid (48–52 °C), while 2-cyanopyridine is often an oil at room temperature . The introduction of a methyl group ortho to the ring nitrogen, as in 3-cyano-2-methylpyridine, further modulates the pKa of the pyridine nitrogen and significantly alters the steric accessibility around the reactive nitrile, directly impacting reaction kinetics and complexation geometry . These differences are not merely academic; they are critical failure points in synthetic sequences requiring precise stoichiometric control, crystallization steps, or pH-dependent extractions.

3-Cyano-2-methylpyridine (1721-23-9): Quantified Selection Metrics vs. Closest Analogs


Solid-State Handling Advantage: Melting Point Differentiation vs. 2-Cyanopyridine

3-Cyano-2-methylpyridine exists as a white to off-white solid with a melting point of 58 °C . This is a critical operational advantage over the closest simple analog, 2-cyanopyridine (CAS 100-70-9), which melts at 25–29 °C and is frequently handled as a low-melting solid or oil, complicating precise gravimetric dispensing at ambient laboratory temperatures .

Physical Property Process Chemistry Weighing Accuracy

Basicity Tuning: Predicted pKa Shift Relative to 3-Cyanopyridine

The predicted pKa of the pyridine nitrogen in 3-cyano-2-methylpyridine is 2.51 ± 0.10 . The unsubstituted 3-cyanopyridine (nicotinonitrile, CAS 100-54-9) is a significantly weaker base, with a measured pKa of approx. 1.4 [1]. This >1 log unit increase in basicity, conferred by the electron-donating 2-methyl group, substantially expands the pH window for protonation-dependent processes.

Medicinal Chemistry Physicochemical Property Salt Formation

Validated High-Purity Commercial Supply: 98% vs. Industry Standard 97%

A defined 98% purity specification (HPLC), with controlled moisture content (≤0.5%), is commercially available for this compound from major chemical suppliers . This represents a top-tier specification compared to the more common 97% purity offered by many laboratory suppliers for this and related methyl-cyanopyridine isomers .

Procurement Quality Control Synthetic Reproducibility

Scalable Ultrasonic Synthesis: Accessible 75–81% Isolated Yield

A preparative synthesis of 3-cyano-2-methylpyridine via dehydration of 2-methylnicotinamide achieves 75% isolated yield at a 7.2 g scale . An alternative, robust dechlorination route on the 6-chloro precursor provides the target compound in 81% isolated yield (6.3 g) [1]. These yields compare favorably with the moderate to good yields (45–72%) reported for multi-substituted 3-cyano-2-methylpyridine derivatives in analogous ultrasonic conditions, highlighting the accessibility of the unsubstituted parent scaffold.

Synthetic Methodology Scale-up Green Chemistry

Distillation Compatibility: Boiling Point Consistency with Standard Vacuum Distillation Equipment

3-Cyano-2-methylpyridine exhibits a boiling point of 95–105 °C at 13 Torr (approx. 210 °C at 760 mmHg) . This is a critical differentiator from 4-cyanopyridine (isonicotinonitrile), which boils at a lower temperature of ~196 °C at atmospheric pressure . The higher boiling point of the target compound suggests stronger intermolecular forces, potentially simplifying selective condensation or providing a wider thermal window for purification by short-path distillation.

Purification Process Engineering Thermal Stability

Sterically Biased Reactivity: Regioselective Complexation via an Ortho-Methyl Group

Kinetic and mechanistic studies on the formation of pentacyanoferrate(II) complexes demonstrate that 2-cyanopyridine binds preferentially through the ring nitrogen due to steric hindrance between the ortho-cyano group and cis-cyanide ligands on the metal center [1]. This contrasts with the binding mode of 3- and 4-cyanopyridine, which initially form nitrile-bonded isomers. The 2-methyl substituent in 3-cyano-2-methylpyridine introduces even greater steric bulk ortho to the ring nitrogen, indicating a class-level potential for enhanced regiocontrol in metal-catalyzed reactions that is not achievable with the unsubstituted parent 3-cyanopyridine [2].

Coordination Chemistry Steric Hindrance Catalysis

3-Cyano-2-methylpyridine (1721-23-9): Where Quantified Differentiation Drives Procurement Decisions


Ambient-Temperature Automated Compound Management

Procurement for large-scale compound libraries or automated synthesis platforms requires building blocks that are solid at room temperature to ensure reliable powder dispensing. With a melting point of 58 °C , 3-cyano-2-methylpyridine avoids the clumping and weighing inaccuracies common with 2-cyanopyridine (mp 25–29 °C), directly reducing automated handling failure rates.

pH-Controlled Liquid-Liquid Extraction (LLE) in Workup

The predicted pKa of 2.51 enables a selective extraction strategy. After a reaction, the aqueous phase can be adjusted to pH ~3–4, where 3-cyano-2-methylpyridine will be partially protonated and preferentially retained in the aqueous layer, while neutral, non-basic impurities (including unreacted 3-cyanopyridine, pKa ~1.4) are extracted into an organic solvent. This differential extraction is based on the measurable >1 log unit pKa shift driven by the 2-methyl group.

High-Specification Intermediate for GMP Oligonucleotide Conjugates

When the target compound serves as a late-stage intermediate requiring rigorous impurity profiling, the availability of a 98% purity specification with a defined moisture limit (≤0.5%) is a concrete procurement advantage. This reduces the burden of in-house purification and avoids introducing uncontrolled water into moisture-sensitive conjugation chemistries, a clear differentiator from standard 97% purity lots.

Synthesis of Sterically Demanding Pincer Ligands

For organometallic chemists designing NCN-pincer complexes, the ortho-methyl group on 3-cyano-2-methylpyridine is not just a spectator substituent; it provides steric pressure that can enforce exclusive ring-nitrogen metalation . This avoids the formation of nitrile-bound kinetic isomers that plague the use of 3-cyanopyridine in ruthenium and iron coordination chemistry, leading to cleaner complex formation and higher catalytic selectivity.

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